

Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents

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Compound of Interest

Compound Name: *N*-Boc-4-hydroxypiperidine

Cat. No.: B143537

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **N-Boc-4-hydroxypiperidine** (tert-butyl 4-hydroxy-1-piperidinecarboxylate), a key building block in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Introduction to N-Boc-4-hydroxypiperidine

N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.^[1] This structure makes it an invaluable intermediate in medicinal chemistry, particularly in the synthesis of neurologically active agents.^[1] Its favorable properties, such as stability and compatibility with diverse reaction conditions, make it a preferred choice for chemists.

Chemical Structure:

- Molecular Formula: C₁₀H₁₉NO₃^[1]
- Molecular Weight: 201.26 g/mol ^[1]
- Appearance: White to cream crystalline powder^{[1][2]}
- Melting Point: 61-65 °C^[1]

Solubility Profile

While extensive quantitative solubility data across a wide range of solvents is not readily available in published literature, qualitative assessments from various sources provide a general understanding of its solubility. The presence of both a polar hydroxyl group and a non-polar Boc group gives it a mixed polarity, allowing it to dissolve in a variety of organic solvents.

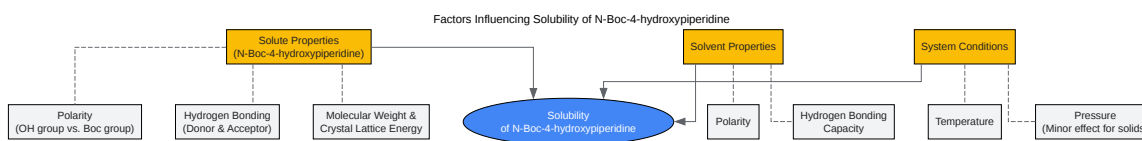
Qualitative Solubility Data

The following table summarizes the known qualitative solubility of **N-Boc-4-hydroxypiperidine** in common organic solvents.

Solvent Class	Solvent	Solubility	Reference
Chlorinated	Dichloromethane (DCM)	Soluble	[3][4]
Chloroform	Soluble	[2][5]	
Alcohols	Methanol	Soluble	[4][6]
Ethanol	Soluble (≥ 10 mg/mL)	[3]	
Esters	Ethyl Acetate	Soluble	[2][5]
Aprotic Polar	Dimethyl Sulfoxide (DMSO)	Soluble (≥ 10 mg/mL)	[3]
Aqueous	Water	Poorly Soluble	[3]
PBS (pH 7.2)	Sparingly Soluble (1-10 mg/mL)	[3]	

Factors Influencing Solubility

The solubility of **N-Boc-4-hydroxypiperidine** is governed by several physicochemical factors. A conceptual understanding of these relationships is crucial for solvent selection in synthesis and purification processes.



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Caption: Key factors affecting the solubility of **N-Boc-4-hydroxypiperidine**.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data in a specific solvent system, the following gravimetric method is a reliable and straightforward approach.^[2]^[7] This method determines the concentration of a solute in a saturated solution at a given temperature.^[7]

Materials and Apparatus

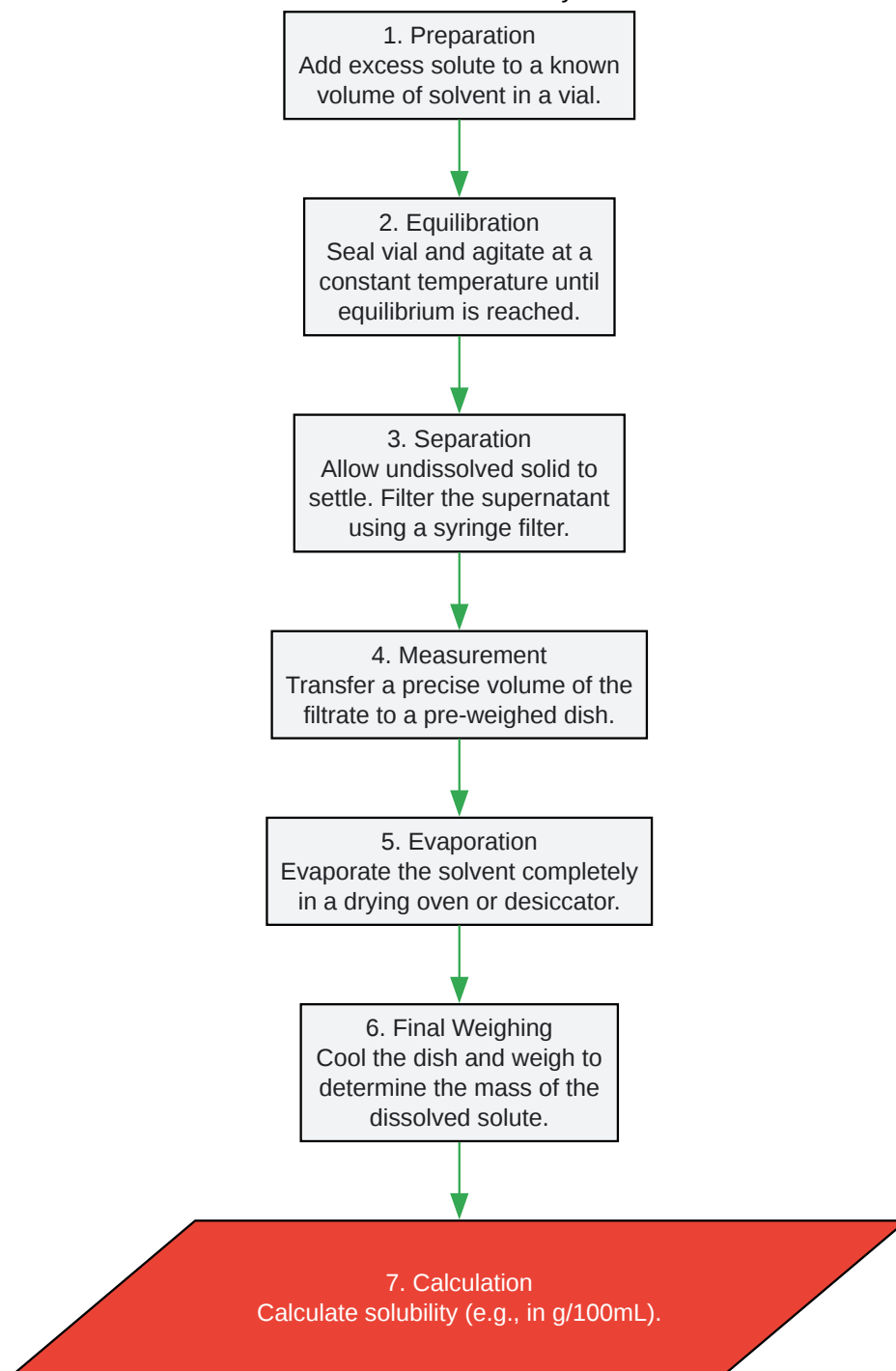
- **N-Boc-4-hydroxypiperidine** (solute)
- Selected organic solvent
- Analytical balance
- Thermostatic shaker or water bath
- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE)
- Pre-weighed evaporation dishes or watch glasses^[2]

- Pipettes
- Drying oven or vacuum desiccator

Workflow for Gravimetric Solubility Determination

The following diagram outlines the standard workflow for determining solubility.

Workflow for Gravimetric Solubility Determination

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Caption: Experimental workflow for determining solubility via the gravimetric method.

Detailed Procedure

- Preparation of Saturated Solution: Add an excess amount of **N-Boc-4-hydroxypiperidine** to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.^[7]
- Equilibration: Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check if the concentration is constant to confirm equilibrium.^[7]
- Sample Collection and Filtration: Once equilibrium is achieved, cease agitation and allow the excess solid to sediment. Carefully draw a sample of the supernatant using a syringe. Attach a syringe filter (chemically compatible with the solvent) and dispense a clear filtrate into a clean container. This step is crucial to remove any undissolved microcrystals.
- Gravimetric Analysis:
 - Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporation dish.^{[2][7]}
 - Record the combined weight of the dish and the solution.^[7]
 - Carefully evaporate the solvent by placing the dish in a drying oven at a temperature below the boiling point of the solvent and below the melting point of the solute.^[2] Alternatively, use a vacuum desiccator.
 - Continue drying until a constant weight is achieved, indicating all solvent has been removed.^{[2][7]}
- Calculation:
 - Let W_1 be the weight of the empty dish.
 - Let W_2 be the weight of the dish with the filtrate.
 - Let W_3 be the weight of the dish with the dry solute.

- The mass of the dissolved solute is ($W_3 - W_1$).
- The mass of the solvent is ($W_2 - W_3$).
- Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent, by using the known volume of the filtrate and the density of the solvent at the experimental temperature.

Conclusion

N-Boc-4-hydroxypiperidine exhibits good solubility in a range of common polar aprotic and protic organic solvents, with poor solubility in water. For applications requiring precise solubility values, the gravimetric method provides a robust and accessible experimental protocol. This guide serves as a foundational resource for researchers to effectively utilize **N-Boc-4-hydroxypiperidine** in their synthetic and drug development endeavors.

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